1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1219146-99-2
VCID: VC2634660
InChI: InChI=1S/C13H13F3N2O4/c14-13(15,16)8-4-5-9(11(7-8)18(21)22)17-6-2-1-3-10(17)12(19)20/h4-5,7,10H,1-3,6H2,(H,19,20)
SMILES: C1CCN(C(C1)C(=O)O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Molecular Formula: C13H13F3N2O4
Molecular Weight: 318.25 g/mol

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid

CAS No.: 1219146-99-2

Cat. No.: VC2634660

Molecular Formula: C13H13F3N2O4

Molecular Weight: 318.25 g/mol

* For research use only. Not for human or veterinary use.

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid - 1219146-99-2

Specification

CAS No. 1219146-99-2
Molecular Formula C13H13F3N2O4
Molecular Weight 318.25 g/mol
IUPAC Name 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid
Standard InChI InChI=1S/C13H13F3N2O4/c14-13(15,16)8-4-5-9(11(7-8)18(21)22)17-6-2-1-3-10(17)12(19)20/h4-5,7,10H,1-3,6H2,(H,19,20)
Standard InChI Key SNQXBGASHVBPGQ-UHFFFAOYSA-N
SMILES C1CCN(C(C1)C(=O)O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Canonical SMILES C1CCN(C(C1)C(=O)O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Introduction

Chemical Structure and Identification

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid consists of a piperidine ring with a carboxylic acid group at position 2, attached to a phenyl ring substituted with both a nitro group and a trifluoromethyl group. This particular arrangement of functional groups confers specific chemical and biological properties to the compound.

Identification Parameters

The compound is uniquely identified through several parameters that distinguish it from other similar compounds:

ParameterValue
CAS Number1219146-99-2
Molecular FormulaC₁₃H₁₃F₃N₂O₄
Molecular Weight318.249 g/mol
Exact Mass318.082733
InChI KeySNQXBGASHVBPGQ-UHFFFAOYSA-N
Canonical SMILESC1CCN(C(C1)C(=O)O)C2=C(C=C(C=C2)C(F)(F)F)N+[O-]

The compound is also known by alternative names including 1-[2-Nitro-4-(trifluoromethyl)phenyl]-2-piperidinecarboxylic acid and 2-Piperidinecarboxylic acid, 1-[2-nitro-4-(trifluoromethyl)phenyl]- .

Physical Properties

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid possesses several notable physical properties that influence its behavior in various environmental and experimental conditions.

Key Physical Characteristics

The physical properties of this compound are essential for understanding its applications and limitations in research and industrial settings:

PropertyValue
Density1.5±0.1 g/cm³
Boiling Point452.4±45.0 °C at 760 mmHg
Flash Point227.4±28.7 °C
Vapor Pressure0.0±1.2 mmHg at 25°C
Index of Refraction1.539
LogP4.08

The relatively high boiling and flash points indicate thermal stability, while the LogP value of 4.08 suggests significant lipophilicity, which has implications for its solubility and potential biological membrane permeability .

Solubility Profile

Chemical Properties and Reactivity

The chemical behavior of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid is determined by its functional groups, each contributing to specific reaction pathways.

Functional Group Reactivity

Each functional group in the compound exhibits distinct reactivity patterns:

Synthesis and Preparation Methods

The synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid requires multiple steps and careful control of reaction conditions.

Industrial Production Considerations

For larger-scale production, several factors would need to be addressed:

  • Reaction scale-up challenges

  • Heat and mass transfer issues

  • Safety considerations related to handling nitro compounds

  • Environmental impact of reagents and byproducts

  • Cost-effectiveness of starting materials and processes

Analytical Characterization

The identification and purity assessment of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid can be accomplished through various analytical techniques.

Spectroscopic Analysis

The compound can be characterized using:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR would show distinctive patterns for the aromatic protons, piperidine ring protons, and carboxylic acid proton.

  • Infrared Spectroscopy (IR): Expected to show characteristic absorption bands for the carboxylic acid (1700-1725 cm⁻¹), nitro group (1530-1550 cm⁻¹ and 1345-1385 cm⁻¹), and C-F bonds (1000-1400 cm⁻¹).

  • Mass Spectrometry: Would confirm the molecular weight of 318.249 g/mol and provide fragmentation patterns specific to the structural features.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for assessing the purity of the compound and monitoring reaction progress during synthesis.

Biological Activity and Applications

The biological activity of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid is influenced by its structural features, particularly the combination of the nitro and trifluoromethyl groups on the phenyl ring.

Structure-Activity Relationships

The biological activity of this compound would be influenced by:

  • The lipophilicity contributed by the trifluoromethyl group, enhancing membrane permeability

  • The hydrogen bonding capacity of the carboxylic acid group

  • The electron-withdrawing effects of the nitro group

  • The conformational constraints imposed by the piperidine ring

Chemical Research Applications

In chemical research, 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid may serve as:

  • An intermediate in organic synthesis

  • A building block for more complex molecules

  • A model compound for studying reaction mechanisms

  • A starting material for the development of novel materials or pharmaceuticals

Comparison with Related Compounds

Understanding how 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid compares with structurally similar compounds provides insights into structure-property relationships.

Structural Analogs

The following table compares the target compound with related structures:

CompoundStructural DifferenceImpact on Properties
Piperidine-4-carboxylic acidDifferent position of carboxylic acid; lacks phenyl, nitro, and trifluoromethyl groupsLower molecular weight; different spatial arrangement; altered reactivity
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidineLacks carboxylic acid groupLower solubility in aqueous media; different hydrogen bonding capability
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acidCarboxylic acid at position 4 instead of position 2Different spatial arrangement affecting biological targeting and reactivity

These comparisons highlight how subtle structural changes can significantly impact the chemical and biological behavior of these compounds.

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